Ethyl phenylacetate
Overview
Description
Ethyl phenylacetate (Et-PA) is an aroma chemical with a pleasant scent, making it a desirable compound in the flavor and fragrance industry. It is one of the chemicals that can be bioproduced from renewable feedstocks, such as glucose or glycerol, through a sustainable and efficient process. The bioproduction involves a cascade of enzymatic reactions starting from L-phenylalanine (L-Phe), leading to the formation of phenylacetic acid (PAA), which is then esterified to form Et-PA .
Synthesis Analysis
The synthesis of Et-PA can be achieved through biotransformation using a whole-cell based cascade biotransformation system. This system utilizes L-Phe
Scientific Research Applications
Catalytic Synthesis
Ethyl phenylacetate can be synthesized using various catalytic methods. High pressure microwave irradiation with Nd2O3 as a catalyst achieves an esterification rate over 92% (Xu An-wu, 2007). Another approach uses SO42-/TiO2 - Al2O3-SnO2 as a catalyst, offering high esterification rate and product purity, while reducing environmental pollution (Cui Ji-chun, 2004).
Wine Quality Assessment
In the wine industry, ethyl phenylacetate and phenylacetic acid are key in assessing wine quality. Their presence at certain concentrations can lead to sweet-like off odors in wines from sour rotten grapes. Understanding consumer rejection thresholds for these compounds helps predict consumer preferences (E. Campo et al., 2012).
Bioproduction from Renewable Feedstock
Ethyl phenylacetate can be bioproduced from renewable feedstocks. Using a novel enzyme cascade, it can be synthesized from L-phenylalanine, demonstrating a sustainable and efficient method for producing this chemical (Balaji Sundara Sekar et al., 2022).
Biotransformation in Industries
It has applications in food, medicine, cosmetics, and medicinal herbs. For instance, Hansenula Anomala can produce natural ethyl phenylacetate through biotransformation, showing great industrial potential (Tian Xun et al., 2015).
Pharmaceutical Research
Ethyl phenylacetate is used in synthesizing various pharmaceutical compounds. It serves as a key intermediate in creating structurally complex and biologically significant molecules, such as dopamine analogues (R. Gentles et al., 1991).
Green Chemistry Education
In educational settings, ethyl phenylacetate is used to teach green chemistry principles, particularly in Suzuki coupling reactions. This approach not only educates students about sustainable practices but also demonstrates the compound's significance in synthesizing biaryls with potential medical applications (N. Costa et al., 2012).
Safety And Hazards
Future Directions
Ethyl phenylacetate has been used to study the solvent-based self-healing of epoxy materials . It has also been used in the synthesis of compounds of pharmaceutical importance, as well as for biodiesel production . The increasing interest in transesterification for these purposes has led to the development of a variety of different approaches .
properties
IUPAC Name |
ethyl 2-phenylacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c1-2-12-10(11)8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DULCUDSUACXJJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6044353 | |
Record name | Ethyl phenylacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6044353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid with a pleasant odor; [Merck Index] Clear colorless liquid; [Sigma-Aldrich MSDS], Liquid, Colourless or nearly colourless liquid; pleasant sweet odour suggestive of honey | |
Record name | Ethyl phenylacetate | |
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Record name | Ethyl phenylacetate | |
Source | Human Metabolome Database (HMDB) | |
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Record name | Ethyl phenylacetate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/942/ | |
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Boiling Point |
228 °C, 227.00 to 229.00 °C. @ 760.00 mm Hg | |
Record name | Ethyl phenylacetate | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8382 | |
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Record name | Ethyl phenylacetate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032618 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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Flash Point |
210 °F (99 °F) | |
Record name | Ethyl phenylacetate | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8382 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
In water, 1,478 mg/L at 25 °C, Soluble in water, Very soluble in ethyl ether, ethanol, Soluble in fixed oils; insol in glycerin, propylene glycol, Soluble in 8 parts of 60% alcohol, Insoluble in water glyceryl, propylene glycol; soluble in oils, 1 mL in 3 mL 70% ethanol (in ethanol) | |
Record name | Ethyl phenylacetate | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8382 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Ethyl phenylacetate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/942/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Density |
1.0333 g/cu cm at 20 °C, 1.027-1.032 | |
Record name | Ethyl phenylacetate | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8382 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Ethyl phenylacetate | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/942/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Vapor Density |
5.67 (Air = 1) | |
Record name | Ethyl phenylacetate | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8382 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.06 [mmHg] | |
Record name | Ethyl phenylacetate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Product Name |
Ethyl phenylacetate | |
Color/Form |
Liquid, Colorless liquid | |
CAS RN |
101-97-3 | |
Record name | Ethyl phenylacetate | |
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Record name | Ethyl phenylacetate | |
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Record name | ETHYL PHENYLACETATE | |
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Record name | Ethyl phenylacetate | |
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Record name | Ethyl phenylacetate | |
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Record name | Ethyl phenylacetate | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8382 | |
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Record name | Ethyl phenylacetate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032618 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-29.4 °C | |
Record name | Ethyl phenylacetate | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8382 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Ethyl phenylacetate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0032618 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
Citations
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